3-Fluoro-L-phenylalanine

Beschreibung

Eigenschaften

IUPAC Name |

(2S)-2-amino-3-(3-fluorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO2/c10-7-3-1-2-6(4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWHRYODZTDMVSS-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)F)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50941737 | |

| Record name | 3-Fluorophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50941737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19883-77-3 | |

| Record name | 3-Fluoro-L-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19883-77-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluorophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50941737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Fluoro-L-phenylalanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Fluoro-L-phenylalanine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction: The Strategic Advantage of Fluorine in Phenylalanine Analogs

In the landscape of medicinal chemistry and chemical biology, the strategic incorporation of fluorine into bioactive molecules has become a cornerstone for enhancing pharmacological properties. 3-Fluoro-L-phenylalanine, a non-proteinogenic amino acid, stands out as a pivotal building block in this arena.[1][2] It is a derivative of L-phenylalanine where a hydrogen atom at the meta-position of the benzene ring is substituted by a fluorine atom.[1][2] This seemingly subtle modification imparts profound effects on the molecule's electronic and conformational properties, offering a powerful tool for researchers and drug developers.[3]

The introduction of fluorine can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[4][5][6] These modulations are highly desirable in the design of novel therapeutics, particularly in the development of treatments for neurological disorders and cancer.[7][8] This guide provides an in-depth exploration of the synthesis, properties, and applications of this compound, offering field-proven insights for its effective utilization in research and development.

Core Properties of this compound

Understanding the fundamental properties of this compound is crucial for its successful application. It is a colorless, crystalline solid that is soluble in water and alcohol.[9]

| Property | Value | Source |

| Molecular Formula | C9H10FNO2 | [7][9] |

| Molecular Weight | 183.18 g/mol | [2][10] |

| Appearance | White to off-white powder | [7] |

| Melting Point | 198.0-200.5 °C (decomposes) | [7] |

| Solubility | Soluble in water and alcohol | [9] |

| Optical Activity | Exists as levorotatory and dextrorotatory isomers | [9] |

| CAS Number | 19883-77-3 | [2][7] |

Synthesis of this compound: Navigating Chemical and Enzymatic Routes

The synthesis of enantiomerically pure this compound is a critical step for its application in biological systems. Both chemical and enzymatic methods have been developed, each with its own set of advantages and considerations.

Chemical Synthesis Approaches

Chemical synthesis offers versatility in producing a wide range of fluorinated amino acids. A common strategy involves the fluorination of a protected phenylalanine derivative. For instance, a multi-step synthesis can be employed starting from a protected (1R,2R)-2-amino-ʟ-phenylpropane-1,3-diol.[11] This pathway involves protection of the amine and primary hydroxyl groups, followed by fluorination using an agent like diethylaminosulfur trifluoride (DAST), and subsequent deprotection and oxidation to yield the final product.[11]

Another approach involves the direct radiofluorination of L-phenylalanine using reagents like [¹⁸F]F₂ or [¹⁸F]AcOF, which can produce a mixture of ortho, meta, and para isomers.[3][11] While useful for radiolabeling studies, this method requires subsequent separation of the desired isomer.[11]

The synthesis can also be achieved through stereoselective benzylation of chiral auxiliaries with fluorinated benzyl bromides, followed by hydrolysis and deprotection to yield the desired enantiomerically pure product.[3]

Experimental Protocol: A Representative Chemical Synthesis

A generalized protocol for the synthesis of fluorinated phenylalanine analogs often involves the following key steps:

-

Protection: The amino and carboxyl groups of a suitable precursor are protected to prevent unwanted side reactions. For example, the amine can be protected with a Boc (tert-butyloxycarbonyl) group.[4]

-

Fluorination: A fluorinating agent is introduced to replace a hydrogen atom on the phenyl ring with fluorine. The choice of fluorinating agent and reaction conditions is critical to control regioselectivity.

-

Deprotection: The protecting groups are removed to yield the final this compound.

Sources

- 1. This compound | 19883-77-3 [chemicalbook.com]

- 2. (2S)-2-amino-3-(3-fluorophenyl)propanoic acid | C9H10FNO2 | CID 716315 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. chemimpex.com [chemimpex.com]

- 8. chemimpex.com [chemimpex.com]

- 9. chembk.com [chembk.com]

- 10. 3-Fluorophenylalanine | C9H10FNO2 | CID 9976 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

physicochemical properties of 3-Fluoro-L-phenylalanine

An In-Depth Technical Guide to the Physicochemical Properties of 3-Fluoro-L-phenylalanine

Introduction

In the landscape of modern drug discovery and protein engineering, the strategic modification of amino acids offers a powerful tool for fine-tuning molecular properties. Among these, fluorinated amino acids have emerged as particularly valuable building blocks. This compound (3-F-Phe), a derivative of L-phenylalanine with a single fluorine atom at the meta-position of the phenyl ring, stands out for its unique ability to modulate biological activity and serve as a sensitive probe in biophysical studies.

The introduction of fluorine, an element of small size but high electronegativity, imparts significant changes to the parent amino acid's physicochemical profile.[1] These alterations, including modified acidity, lipophilicity, and metabolic stability, are highly sought after by researchers aiming to enhance the pharmacokinetic and pharmacodynamic properties of peptide-based therapeutics.[1][2][3][4] Furthermore, the presence of the ¹⁹F nucleus provides a unique spectroscopic handle for Nuclear Magnetic Resonance (NMR) studies, enabling detailed investigation of protein structure, dynamics, and interactions without interference from other biological signals.[1][5]

This guide provides a comprehensive overview of the core , offering technical insights and practical methodologies for its characterization. It is designed for researchers, scientists, and drug development professionals who seek to leverage the unique attributes of this compound in their work.

Molecular Identity and Core Properties

This compound is a non-proteinogenic α-amino acid. Its fundamental identifiers and properties are summarized below.

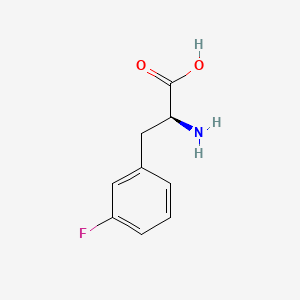

Caption: Chemical structure of this compound.

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 19883-77-3 | [2][6][7] |

| Molecular Formula | C₉H₁₀FNO₂ | [2][6][8] |

| Molecular Weight | 183.18 g/mol | [6][7][8] |

| Appearance | White to off-white crystalline powder | [2][6][9] |

| Melting Point | 198-201 °C (decomposes) | [2] |

| Solubility | Soluble in water and alcohol. | [6] |

| pKa Values (25 °C) | pK₁ (α-COOH): 2.10pK₂ (α-NH₃⁺): 8.98 | [6] |

| Specific Rotation [α]²⁰D | -25° (c=1 in 1% H₂O) | [6] |

The Scientific Rationale: Impact of Meta-Fluorination

The substitution of a hydrogen atom with fluorine at the meta-position of the phenyl ring is not a trivial alteration. It introduces profound electronic and steric effects that are the root cause of 3-F-Phe's utility.

-

Electronic Effects: Fluorine is the most electronegative element, leading to a strong electron-withdrawing inductive effect (-I). This effect alters the electron density of the aromatic ring, which can influence cation-π interactions and the acidity of the molecule.[1] The altered electronic profile can enhance binding affinities to biological targets.[1]

-

Lipophilicity: Fluorination typically increases the lipophilicity (fat-solubility) of a molecule. This enhancement can improve a drug candidate's ability to cross cellular membranes, potentially leading to better bioavailability and efficacy.[2][4][10]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a C-H bond with a C-F bond at a site susceptible to metabolic oxidation (e.g., by Cytochrome P450 enzymes) can block this pathway, thereby increasing the metabolic stability and in vivo half-life of a peptide or drug.[2][3]

-

Conformational Effects: The fluorine atom is only slightly larger than hydrogen, so it generally does not cause significant steric hindrance. However, its electronic properties can influence the conformational preferences of the side chain, which can be critical for receptor binding.

Caption: Relationship between 3-F-Phe's properties and its applications.

Spectroscopic Characterization

The spectroscopic profile of 3-F-Phe is critical for its identification and its use as a research tool.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR: The spectra are consistent with the structure of phenylalanine, but the fluorine atom induces characteristic splitting patterns and chemical shift changes in the signals of the aromatic protons and carbons, which can be fully assigned using 2D-NMR techniques.[11]

-

¹⁹F NMR: This is a key advantage of using 3-F-Phe. The ¹⁹F nucleus has a spin of ½ and a wide chemical shift range, making it a highly sensitive probe. When 3-F-Phe is incorporated into a protein, the chemical shift of the ¹⁹F signal becomes exquisitely sensitive to the local chemical environment, providing detailed information on protein folding, conformational changes, and ligand binding.[1][5][12]

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) and other soft ionization techniques can be used to confirm the molecular weight (183.18 Da) and fragmentation patterns of the molecule, which are available in public databases like PubChem.[8]

Experimental Protocols

To ensure scientific integrity, the characterization of 3-F-Phe relies on robust and validated experimental protocols.

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol provides a standardized method for quantifying the solubility of 3-F-Phe in an aqueous buffer.

-

Preparation: Prepare a phosphate-buffered saline (PBS) solution at a physiologically relevant pH (e.g., 7.4).

-

Equilibration: Add an excess amount of 3-F-Phe powder to a known volume of the PBS buffer in a sealed, screw-cap vial. The amount should be sufficient to ensure a solid phase remains after equilibration.

-

Incubation: Place the vial in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: After incubation, allow the vial to stand undisturbed for at least 2 hours to let the undissolved solid settle. Alternatively, centrifuge the sample at a low speed (e.g., 2000 x g for 15 minutes) to pellet the excess solid.

-

Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant. Perform a precise serial dilution of the supernatant with the same PBS buffer.

-

Quantification: Analyze the concentration of 3-F-Phe in the diluted samples using a calibrated High-Performance Liquid Chromatography (HPLC) system with a UV detector (monitoring at ~260 nm).[13]

-

Calculation: Calculate the original concentration in the supernatant based on the dilution factor. This value represents the equilibrium solubility.

Protocol 2: Workflow for ¹⁹F NMR Analysis of a Labeled Protein

This workflow outlines the key steps for using 3-F-Phe as an NMR probe in protein studies.

Caption: Step-by-step workflow for protein analysis using ¹⁹F NMR with 3-F-Phe.

Applications in Research and Development

The unique physicochemical properties of 3-F-Phe make it a valuable tool in several advanced research areas.

-

Pharmaceutical Development: 3-F-Phe serves as a key building block in the synthesis of novel peptides and small-molecule drugs.[2][4] Its incorporation can lead to compounds with enhanced metabolic stability, improved cell permeability, and modulated receptor binding, making it a valuable asset in developing treatments for cancer and neurological disorders.[2][14]

-

Protein Engineering: Researchers use 3-F-Phe to create modified proteins with enhanced stability or altered activity.[2] Studying the effects of this single-atom substitution provides deep insights into structure-function relationships.[1][2]

-

Biochemical Research: As a structural analog of phenylalanine, 3-F-Phe can be used to probe the mechanisms of enzymes and receptors involved in amino acid metabolic pathways.[2][14] The fluorine label also allows for improved imaging techniques in molecular biology.[2]

Conclusion

This compound is more than just a modified amino acid; it is a precision tool for molecular design and biological investigation. Its distinct physicochemical properties—stemming directly from the strategic placement of a fluorine atom—provide a rational basis for enhancing the therapeutic potential of peptides and for elucidating complex biological mechanisms. The ability to modulate lipophilicity and metabolic stability, coupled with its utility as a sensitive ¹⁹F NMR probe, ensures that this compound will remain a cornerstone of advanced research in medicinal chemistry, biochemistry, and structural biology.

References

-

D. M. F. and E.-S. R. G. Abdel-Rahman, “Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC,” PubMed Central, 15-May-2020. [Online]. Available: [Link]

-

ChemBK, “L-3-fluorophenylalanine,” ChemBK. [Online]. Available: [Link]

-

X. Li, “Understanding the Applications and Sourcing of Boc-L-3-Fluorophenylalanine,” LinkedIn, 26-Oct-2025. [Online]. Available: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD., “The Impact of Fluorine: Exploring the Role of DL-3-(3-fluorophenyl)alanine in Chemical Innovation.” [Online]. Available: [Link]

-

Autechem, “Advancing Drug Discovery with this compound: A Manufacturer’s Guide,” 26-Oct-2025. [Online]. Available: [Link]

-

Y. Hiyama et al., “Molecular structure and dynamics of crystalline p-fluoro-D,L-phenylalanine. A combined x-ray/NMR investigation,” Journal of the American Chemical Society, vol. 108, no. 10, pp. 2715–2723, May 1986. [Online]. Available: [Link]

-

National Center for Biotechnology Information, “3-Fluorophenylalanine,” PubChem Compound Database. [Online]. Available: [Link]

-

Y. Zhou et al., “Synthesis, uptake mechanism characterization and biological evaluation of 18F labeled fluoroalkyl phenylalanine analogs as potential PET imaging agents,” National Institutes of Health, 2014. [Online]. Available: [Link]

-

J. F. Gerig and D. C. Roe, “Fluorescence and 19F NMR evidence that phenylalanine, 3-L-fluorophenylalanine and 4-L-fluorophenylalanine bind to the L-leucine specific receptor of Escherichia coli,” PubMed, 1976. [Online]. Available: [Link]

-

A. E. Goulding and M. R. Kilbourn, “Synthesis of 3,4-dihydroxy-5-fluoro-DL-phenylalanine and 3,4-dihydroxy-5-[fluorine-18]fluoro-DL-phenylalanine,” Journal of Medicinal Chemistry, ACS Publications. [Online]. Available: [Link]

-

K. D. Galles et al., “Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells,” National Institutes of Health, 04-Jan-2023. [Online]. Available: [Link]

-

National Center for Biotechnology Information, “(2S)-2-amino-3-(3-fluorophenyl)propanoic acid,” PubChem Compound Database. [Online]. Available: [Link]

-

J. T. Gerig and D. C. Roe, “Fluorescence and 19F NMR evidence that phenylalanine, 3-L-fluorophenylalanine and 4-L-fluorophenylalanine bind to the L-leucine specific receptor of Escherichia coli,” National Institutes of Health, 1976. [Online]. Available: [Link]

-

M. Jazvinšćak Jembrek et al., “Importance of Solvent-Bridged Structures of Fluorinated Diphenylalanines: Synthesis, Detailed NMR Analysis, and Rotational Profiles of Phe(2-F),” ACS Publications, 11-Nov-2022. [Online]. Available: [Link]

-

HELIX Chromatography, “HPLC Methods for analysis of Phenylalanine.” [Online]. Available: [Link]

-

D. M. F. and E.-S. R. G. Abdel-Rahman, “Fluorinated phenylalanines: synthesis and pharmaceutical applications,” Beilstein Journals, 15-May-2020. [Online]. Available: [Link]

Sources

- 1. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. Fluorescence and 19F NMR evidence that phenylalanine, 3-L-fluorophenylalanine and 4-L-fluorophenylalanine bind to the L-leucine specific receptor of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. (2S)-2-amino-3-(3-fluorophenyl)propanoic acid | C9H10FNO2 | CID 716315 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3-Fluorophenylalanine | C9H10FNO2 | CID 9976 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chemimpex.com [chemimpex.com]

- 10. nbinno.com [nbinno.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Fluorescence and 19F NMR evidence that phenylalanine, 3-L-fluorophenylalanine and 4-L-fluorophenylalanine bind to the L-leucine specific receptor of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 13. helixchrom.com [helixchrom.com]

- 14. chemimpex.com [chemimpex.com]

Introduction: The Strategic Role of Fluorine in Amino Acid Chemistry

An In-Depth Technical Guide to 3-Fluoro-L-phenylalanine

Prepared by a Senior Application Scientist

In the landscape of medicinal chemistry and drug development, the strategic incorporation of fluorine into bioactive molecules represents a cornerstone of modern molecular design. The carbon-fluorine bond, being the strongest single bond in organic chemistry, imparts a unique combination of properties, including enhanced metabolic stability, increased lipophilicity, and modulated electronic characteristics. When applied to amino acids, these modifications can profoundly influence the behavior of peptides and proteins. This guide focuses on this compound, a non-proteinogenic amino acid that has emerged as a critical building block for researchers aiming to fine-tune the pharmacokinetic and pharmacodynamic profiles of novel therapeutics. Its utility spans from creating more robust peptide drugs to probing the intricate mechanisms of protein function.

Core Identification and Chemical Structure

This compound is a derivative of the essential amino acid L-phenylalanine, distinguished by the substitution of a hydrogen atom with a fluorine atom at the meta-position (position 3) of the phenyl ring. This seemingly minor alteration has significant chemical and biological consequences.

The fundamental structure consists of a chiral alpha-carbon bonded to an amino group, a carboxyl group, a hydrogen atom, and a 3-fluorobenzyl side chain. The L-configuration, or (S)-stereochemistry, at the alpha-carbon is crucial for its recognition by biological systems such as ribosomal machinery and amino acid transporters.

Key Identifiers and Properties Summary

| Property | Value | Source(s) |

| CAS Number | 19883-77-3 | [1][2][3] |

| Molecular Formula | C₉H₁₀FNO₂ | [1][2][4] |

| Molecular Weight | 183.18 g/mol | [4][5] |

| IUPAC Name | (2S)-2-amino-3-(3-fluorophenyl)propanoic acid | [5] |

| Synonyms | m-Fluoro-L-phenylalanine, H-Phe(3-F)-OH | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | Approx. 198-200.5 °C (decomposes) | [1] |

Synthesis and Manufacturing Insights

The synthesis of this compound is a multi-step process that requires careful control of stereochemistry to yield the desired L-enantiomer. While various specific routes exist, a common conceptual pathway involves the fluorination of a protected phenylalanine precursor.

Causality in Synthesis: The choice of protecting groups is critical. The amino group is typically protected with a group like tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) to prevent side reactions during subsequent chemical modifications.[6] The carboxylic acid may also be protected, often as an ester. Fluorination can be achieved through methods such as electrophilic fluorination on the aromatic ring or by starting with a pre-fluorinated building block. The final step involves the removal of these protecting groups (deprotection) to yield the free amino acid.

Conceptual Synthesis Workflow

Caption: Generalized workflow for the synthesis of this compound.

Key Applications in Research and Drug Development

The unique properties conferred by the fluorine atom make this compound a valuable tool for researchers.[1]

-

Enhanced Metabolic Stability: The high strength of the C-F bond makes the aromatic ring resistant to hydroxylation by metabolic enzymes like cytochrome P450s. This can significantly increase the in vivo half-life of peptide-based drugs.[6][7]

-

Modulation of Binding Affinity: Fluorine's high electronegativity can alter the electronic properties of the phenyl ring, influencing non-covalent interactions (such as π-π stacking or cation-π interactions) within a protein's binding pocket. This allows for the fine-tuning of a drug's affinity and selectivity for its target.[7]

-

Improved Pharmacokinetics: The introduction of fluorine can increase the lipophilicity of a molecule, potentially improving its ability to cross cellular membranes and enhancing its bioavailability.[1][8]

-

Protein Engineering and Mechanistic Studies: Incorporating this analog into a protein allows researchers to study structure-function relationships.[1] The fluorine atom can be used as a probe for ¹⁹F NMR spectroscopy, a powerful technique for studying protein conformation and dynamics without the background noise inherent in ¹H NMR.

Experimental Methodologies and Protocols

Protocol 1: Incorporation into a Peptide via Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the incorporation of this compound using its Boc-protected form (Boc-L-3-Fluorophenylalanine) in a standard manual SPPS workflow.

Self-Validating Principle: Each step includes a validation test (e.g., Kaiser test) to ensure the reaction has gone to completion before proceeding to the next, preventing the accumulation of deletion sequences.

Methodology:

-

Resin Preparation: Start with a suitable resin (e.g., Merrifield resin) pre-loaded with the C-terminal amino acid of the target peptide. Swell the resin in dichloromethane (DCM) for 30 minutes.

-

Boc-Deprotection:

-

Remove the Boc protecting group from the resin-bound amino acid by treating it with 25% trifluoroacetic acid (TFA) in DCM for 30 minutes.

-

Wash the resin thoroughly with DCM (3x), isopropanol (1x), and DCM (3x) to remove residual TFA.

-

-

Neutralization: Neutralize the resulting ammonium salt by treating the resin with 10% diisopropylethylamine (DIEA) in DCM for 5 minutes (2x). Wash with DCM (3x).

-

Validation (Kaiser Test): Perform a Kaiser test on a small sample of beads. A positive result (blue beads) confirms the presence of a free primary amine, indicating successful deprotection.

-

Amino Acid Activation & Coupling:

-

In a separate vessel, dissolve Boc-3-Fluoro-L-phenylalanine (3 eq.) and an activating agent like HBTU (3 eq.) in N,N-dimethylformamide (DMF).

-

Add DIEA (6 eq.) to the activation mixture and let it react for 2 minutes.

-

Add the activated amino acid solution to the resin. Agitate for 1-2 hours.

-

-

Validation (Kaiser Test): Perform a second Kaiser test. A negative result (yellow/colorless beads) indicates that all free amines have reacted, and the coupling is complete.

-

Capping (Optional but Recommended): To block any unreacted amines, treat the resin with an acetic anhydride/pyridine solution for 20 minutes.

-

Cycle Repetition: Repeat steps 2-7 for each subsequent amino acid in the peptide sequence.

-

Final Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove all side-chain protecting groups using a strong acid cocktail (e.g., hydrofluoric acid or a TFA-based cocktail with scavengers).

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Purity Analysis by RP-HPLC

Principle: This method separates the target compound from impurities based on hydrophobicity.

Methodology:

-

Sample Preparation: Prepare a 1 mg/mL solution of this compound in the initial mobile phase (e.g., 95% Water/5% Acetonitrile + 0.1% TFA).

-

Instrumentation:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% TFA in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Detector: UV detector set to 254 nm or 214 nm.

-

-

Gradient Elution:

-

Flow Rate: 1.0 mL/min.

-

Gradient: Start with 5% Mobile Phase B, ramp to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

-

-

Analysis: Inject 10-20 µL of the sample. The retention time of the main peak corresponds to this compound. Purity is calculated by integrating the area of all peaks and expressing the main peak's area as a percentage of the total area.

Biological Interactions and Cellular Transport

As an analog of phenylalanine, this compound is recognized by cellular machinery responsible for amino acid transport and metabolism. A key family of transporters is the L-type amino acid transporters (LATs), such as LAT1, which are responsible for the uptake of large neutral amino acids.

Mechanism of Action: this compound can compete with natural phenylalanine for transport into the cell via LAT1.[9] Once inside, it can be acylated to its corresponding tRNA by aminoacyl-tRNA synthetase and subsequently incorporated into proteins during ribosomal translation. This incorporation can alter the protein's folding, stability, and function, providing a powerful method for studying biological systems or designing therapeutic proteins with novel properties.

Cellular Uptake and Incorporation Pathway

Caption: Transport and incorporation of this compound into a cell.

Safety and Handling

While specific toxicity data is limited, this compound should be handled with the standard precautions for laboratory chemicals.

-

GHS Hazard Statements: May be harmful if swallowed (H302), in contact with skin (H312), or if inhaled (H332). May cause skin and eye irritation.[5]

-

Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat. Use in a well-ventilated area or a fume hood to avoid inhalation of the powder.

Conclusion

This compound is more than just a modified amino acid; it is a strategic tool that empowers researchers and drug developers to overcome long-standing challenges in metabolic stability and target specificity. Its ability to subtly alter molecular properties while being accepted by biological systems makes it an invaluable component in the synthesis of next-generation peptides, engineered proteins, and small molecule therapeutics. As our understanding of the nuanced effects of fluorination continues to grow, the applications for this compound are poised to expand, further solidifying its role at the forefront of biochemical innovation.

References

-

Title: Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC Source: PubMed Central URL: [Link]

-

Title: L-3-fluorophenylalanine Source: ChemBK URL: [Link]

-

Title: 3-Fluorophenylalanine | C9H10FNO2 | CID 9976 Source: PubChem URL: [Link]

-

Title: The Impact of Fluorine: Exploring the Role of DL-3-(3-fluorophenyl)alanine in Chemical Innovation Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

-

Title: Advancing Drug Discovery with this compound: A Manufacturer's Guide Source: Medium URL: [Link]

-

Title: Synthesis of 3,4-dihydroxy-5-fluoro-DL-phenylalanine and 3,4-dihydroxy-5-[fluorine-18]fluoro-DL-phenylalanine Source: ACS Publications URL: [Link]

-

Title: (2S)-2-amino-3-(3-fluorophenyl)propanoic acid | C9H10FNO2 | CID 716315 Source: PubChem URL: [Link]

-

Title: Determination of L-Phenylalanine in Human Plasma Samples with New Fluorometric Method Source: PubMed URL: [Link]

-

Title: Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1) Source: National Institutes of Health (NIH) URL: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chembk.com [chembk.com]

- 3. This compound | 19883-77-3 [chemicalbook.com]

- 4. 3-Fluorophenylalanine | C9H10FNO2 | CID 9976 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (2S)-2-amino-3-(3-fluorophenyl)propanoic acid | C9H10FNO2 | CID 716315 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. nbinno.com [nbinno.com]

- 9. Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1) - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Solubility of 3-Fluoro-L-phenylalanine

Foreword: Navigating the Nuances of Fluorinated Amino Acids

To the researchers, medicinal chemists, and drug development pioneers, this guide serves as a foundational resource for understanding and manipulating a molecule of significant interest: 3-Fluoro-L-phenylalanine. The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern drug design, often enhancing metabolic stability, modulating lipophilicity, and refining binding affinities.[1] However, these advantages are only accessible if the compound can be effectively solubilized for assays, formulation, and synthesis.

This document moves beyond a simple datasheet. It is structured to provide a deep, mechanistic understanding of the solubility characteristics of this compound. While precise, publicly available quantitative solubility data for this specific isomer is limited, this guide will equip you with the necessary theoretical framework, comparative data from its parent compound L-phenylalanine, and a robust experimental protocol to determine its solubility in your own laboratory setting.

Physicochemical Profile: The Foundation of Solubility Behavior

The solubility of any compound is dictated by its intrinsic physicochemical properties. For an amino acid analog like this compound, key parameters govern its interaction with various solvents.

Table 1: Core Physicochemical Properties of this compound and its Parent Compound, L-Phenylalanine.

| Property | This compound | L-Phenylalanine | Significance in Solubility |

|---|---|---|---|

| Molecular Weight | 183.18 g/mol [2][3] | 165.19 g/mol | A minor increase in mass due to the fluorine atom; generally has a small effect on solubility compared to electronic effects. |

| pKa Values | pK₁ (α-COOH): 2.10pK₂ (α-NH₃⁺): 8.98[2] | pK₁ (α-COOH): ~2.2pK₂ (α-NH₃⁺): ~9.3 | These values are critical for predicting the ionization state at a given pH, which drastically alters aqueous solubility. The electron-withdrawing fluorine atom slightly increases the acidity of the carboxylic acid and ammonium groups. |

| XLogP3 (Predicted) | -1.9[3] | -1.5 | This predicted value suggests that this compound is highly hydrophilic. The negative value indicates a preference for water over octanol. |

| Melting Point | ~240-245 °C[2] | ~283 °C | A high melting point indicates strong intermolecular forces in the solid state (crystal lattice energy), which must be overcome by solvent interactions for dissolution to occur. |

The Causality Behind the Properties:

-

The Fluorine Effect: The substitution of a hydrogen atom with a highly electronegative fluorine atom at the meta-position of the phenyl ring is the single most important structural change. This modification induces a dipole moment and alters the electron distribution of the aromatic ring, influencing its interactions with polar and non-polar solvents.[1]

-

Zwitterionic Nature: Like all amino acids, this compound exists primarily as a zwitterion in solid form and in aqueous solutions near neutral pH. This dual-charge state enhances its solubility in polar protic solvents like water through strong ion-dipole interactions and hydrogen bonding.

-

Hydrophilicity Prediction (XLogP3): The predicted LogP value of -1.9 is highly indicative of good aqueous solubility.[3] It suggests that the energetic penalty of desolvating the molecule from water to enter a lipid-like environment is high. This is a favorable characteristic for many biological applications.

Solubility in Practice: A Comparative Analysis

While specific quantitative data for this compound is sparse, we can infer its likely behavior by examining its parent compound, L-phenylalanine, and interpreting qualitative statements from technical datasheets.

Qualitative Assessment for this compound:

Multiple chemical suppliers state that this compound is "soluble in water and alcohol at room temperature".[2] This provides a general guideline but lacks the precision required for reproducible experimental design.

Quantitative Data for L-Phenylalanine (for comparison):

To build a robust understanding, we will use the well-documented solubility of L-phenylalanine as a benchmark.

Table 2: Experimentally Determined Solubility of L-Phenylalanine in Various Solvents.

| Solvent | Temperature (°C) | Solubility | Reference |

|---|---|---|---|

| Water | 20 | 28.17 g/kg (approx. 28.1 mg/mL) | [4] |

| Water | 25 | ~27 g/L (approx. 27 mg/mL) | [5] |

| Ethanol (95%) | Ambient | Practically Insoluble | |

| DMSO | Ambient | Soluble | Inferred from general amino acid solubility behavior |

| PBS (pH 7.2) | Ambient | ~5 mg/mL |[6] |

Expert Insights & Expected Behavior of this compound:

-

Aqueous Solubility: Given its predicted hydrophilicity (XLogP3 of -1.9) and the qualitative descriptor "soluble," it is highly probable that the aqueous solubility of this compound is comparable to, or potentially even greater than, that of L-phenylalanine. The fluorine atom can increase polarity, potentially enhancing interactions with water molecules.

-

Alcohol Solubility: The term "soluble in alcohol" suggests it likely has better solubility in solvents like methanol and ethanol than its parent compound, which is "practically insoluble" in ethanol. This could be due to the fluorine atom disrupting the crystal lattice packing, making it easier for the alcohol to solvate the molecule.

-

Aprotic Polar Solvents: Like most amino acids, it is expected to exhibit good solubility in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).

Key Factors Influencing Solubility

The solubility values presented are not static. They are highly dependent on the conditions of the solution, primarily pH and temperature.

The Critical Role of pH

The solubility of amino acids in aqueous buffers is profoundly influenced by pH. This is a direct consequence of their zwitterionic nature and the pKa values of their ionizable groups.

-

At Low pH (pH < 2.1): The carboxylic acid group is protonated (-COOH), while the amino group remains protonated (-NH₃⁺). The molecule carries a net positive charge. This cationic form readily forms salts with counter-ions in the buffer, leading to a significant increase in solubility .

-

At the Isoelectric Point (pI): The pI is the pH at which the net charge of the molecule is zero. It can be estimated as (pK₁ + pK₂)/2, which for this compound is approximately 5.54. At this pH, the molecule is in its zwitterionic form. Intermolecular electrostatic attractions between the positive and negative charges of adjacent molecules are maximized, leading to the strongest crystal lattice energy and thus the point of minimum aqueous solubility .

-

At High pH (pH > 8.98): The amino group is deprotonated (-NH₂), while the carboxylic acid group remains deprotonated (-COO⁻). The molecule carries a net negative charge. This anionic form also readily forms salts, leading to a significant increase in solubility .

Practical Implication: To solubilize high concentrations of this compound in an aqueous buffer, you must work at a pH that is at least 1-2 units away from its pI of ~5.54. Acidic buffers (e.g., pH 2-4) or basic buffers (e.g., pH 8-10) are recommended.

The Influence of Temperature

For most amino acids, including L-phenylalanine, the dissolution process is endothermic.[5] This means that solubility increases with temperature. While specific thermodynamic data for this compound is not available, it is reasonable to assume a similar behavior.

-

Mechanism: Increasing the temperature provides the necessary energy to overcome the intermolecular forces holding the crystal lattice together (the lattice energy). It also increases the kinetic energy of the solvent molecules, enhancing their ability to solvate the solute.

-

Practical Application: Gentle warming and sonication can be effective methods to facilitate the dissolution of this compound, especially when trying to prepare solutions near the saturation point.

Experimental Protocol: The Shake-Flask Method for Thermodynamic Solubility Determination

This protocol provides a robust, self-validating system for accurately determining the equilibrium (thermodynamic) solubility of this compound in a solvent of your choice. The shake-flask method is considered the gold standard for its accuracy and reliability.

Step-by-Step Methodology:

-

Preparation of the Slurry (Self-Validation: Ensuring Excess Solid):

-

Action: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., ultrapure water, PBS buffer, ethanol) in a glass vial. "Excess" means that a visible amount of undissolved solid remains. For example, start by adding ~50 mg to 1 mL of solvent.

-

Causality: The presence of undissolved solid at the end of the experiment is the primary validation that a saturated, equilibrium state was achieved.

-

-

Equilibration (Self-Validation: Reaching Equilibrium):

-

Action: Seal the vial securely and place it in an orbital shaker or on a rotator in a temperature-controlled environment (e.g., 25 °C). Agitate the slurry for a sufficient period to ensure equilibrium is reached. A minimum of 24 hours is recommended; 48 hours is ideal for comprehensive studies.

-

Causality: Continuous agitation ensures the entire solvent volume is consistently exposed to the solid, while a long incubation time allows the dissolution and precipitation rates to become equal, defining the true thermodynamic solubility.

-

-

Sample Isolation (Self-Validation: Avoiding Particulates):

-

Action: After equilibration, let the vial stand undisturbed for at least 30 minutes to allow the excess solid to sediment.

-

Action: Carefully withdraw a sample of the supernatant using a pipette. Immediately filter the sample through a 0.22 µm syringe filter into a clean analysis vial.

-

Causality: Filtration is a critical step to remove any microscopic, undissolved particulates. Analyzing a sample containing solid material would artificially inflate the measured concentration and invalidate the results.

-

-

Quantification (Self-Validation: Accurate Measurement):

-

Action: Prepare a standard curve of this compound with known concentrations in the same solvent.

-

Action: Analyze the filtered sample and the standards using a validated analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred method for its specificity and sensitivity. UV-Vis spectrophotometry can also be used if the compound has a distinct chromophore and no other components in the solvent absorb at that wavelength.

-

Action: Determine the concentration of the filtered sample by interpolating its response against the standard curve. This concentration is the thermodynamic solubility.

-

Conclusion and Future Directions

This guide establishes a comprehensive framework for understanding the solubility of this compound. While a definitive, quantitative solubility value in various solvents remains to be published, the physicochemical properties, comparison with L-phenylalanine, and the detailed experimental protocol provided herein empower researchers to proceed with confidence.

The key takeaways are:

-

This compound is a hydrophilic molecule, predicted to have good aqueous solubility.

-

Its solubility is highly pH-dependent, with a minimum near its isoelectric point (~5.54) and significantly higher solubility in acidic or basic conditions.

-

The provided shake-flask protocol is the gold-standard method for generating reliable, publication-quality solubility data in your laboratory.

As the use of fluorinated amino acids continues to expand, the generation and publication of this fundamental data will be invaluable to the scientific community, accelerating the pace of innovation in drug discovery and protein engineering.

References

-

L-3-fluorophenylalanine - ChemBK. [Link]

-

Fluorinated Protein and Peptide Materials for Biomedical Applications - MDPI. [Link]

-

3-Fluorophenylalanine | C9H10FNO2 | CID 9976 - PubChem. [Link]

-

Solubility of l-phenylalanine in water and different binary mixtures from 288.15 to 318.15 K. [Link]

-

(PDF) Solubility of L-Phenylalanine in Aqueous Solutions - ResearchGate. [Link]

Sources

The Fluorinated Probe: A Technical Guide to the Mechanism of Action of 3-Fluoro-L-phenylalanine in Biological Systems

Abstract

The strategic incorporation of fluorine into biomolecules has emerged as a transformative tool in chemical biology, drug discovery, and materials science. Among the repertoire of fluorinated amino acids, 3-Fluoro-L-phenylalanine (3-F-Phe) presents a unique and versatile probe for interrogating and manipulating biological systems. Its subtle yet profound electronic and steric alterations, compared to its canonical counterpart L-phenylalanine, allow for its seamless integration into native biological processes while providing a powerful spectroscopic and functional handle. This technical guide provides an in-depth exploration of the core mechanisms of action of this compound, offering researchers, scientists, and drug development professionals a comprehensive understanding of its application, from fundamental protein engineering to advanced therapeutic design. We will delve into the causality behind its biological effects, provide field-proven experimental protocols, and visualize the intricate pathways it influences.

Introduction: The Power of a Single Fluorine Atom

The substitution of a hydrogen atom with fluorine on the phenyl ring of L-phenylalanine imparts a range of unique physicochemical properties with minimal steric perturbation.[1] The high electronegativity and low polarizability of fluorine, coupled with the strength of the carbon-fluorine bond, significantly influence the electronic environment of the aromatic ring.[2] This seemingly minor modification can lead to profound effects on molecular interactions, metabolic stability, and spectroscopic properties, making 3-F-Phe an invaluable tool in biological research.[1][3]

This guide will explore the multifaceted mechanisms of action of 3-F-Phe, focusing on three key areas:

-

Bio-incorporation and Protein Engineering: How 3-F-Phe is incorporated into proteins and how this can be leveraged to modulate protein structure and function.

-

A Spectroscopic Reporter: The application of 3-F-Phe in ¹⁹F Nuclear Magnetic Resonance (NMR) studies to probe protein dynamics and interactions.

-

Pharmacological and Therapeutic Implications: The role of 3-F-Phe in drug design and as a therapeutic agent itself.

Mechanism I: Seamless Integration, Subtle Perturbation - 3-F-Phe in Protein Synthesis

The utility of 3-F-Phe as a biological probe hinges on its ability to be recognized and utilized by the cell's translational machinery. Due to its structural similarity to L-phenylalanine, 3-F-Phe is readily activated by phenylalanyl-tRNA synthetase (PheRS) and incorporated into nascent polypeptide chains during protein synthesis.[4][5] This bio-incorporation can be achieved both in prokaryotic and eukaryotic expression systems.

The Fidelity of Incorporation

The efficiency of 3-F-Phe incorporation can be remarkably high, with studies showing that it can replace L-phenylalanine at specific sites with significant fidelity.[6] This allows for the production of proteins where specific phenylalanine residues are substituted with their fluorinated analog, creating powerful tools for structure-function studies.

Impact on Protein Structure and Stability

The introduction of the C-F bond can influence local protein environment and stability. The increased hydrophobicity of the fluorinated ring can alter packing interactions within the protein core or at protein-protein interfaces.[2] Furthermore, the strong C-F bond can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, thereby increasing the in vivo half-life of peptide-based drugs.[1]

Experimental Protocol: Biosynthetic Incorporation of this compound into Recombinant Proteins in E. coli

This protocol outlines a general method for expressing a protein with 3-F-Phe incorporated at phenylalanine positions.

Materials:

-

E. coli expression strain (e.g., BL21(DE3)) transformed with the expression plasmid for the protein of interest.

-

Minimal media (e.g., M9 minimal media).

-

Glucose (or other carbon source).

-

Ampicillin or other appropriate antibiotic.

-

This compound (3-F-Phe).

-

L-phenylalanine.

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG).

Methodology:

-

Starter Culture: Inoculate 10 mL of LB medium containing the appropriate antibiotic with a single colony of the E. coli expression strain. Incubate overnight at 37°C with shaking.

-

Main Culture: Inoculate 1 L of M9 minimal media supplemented with glucose and the antibiotic with the overnight starter culture.

-

Growth: Grow the culture at 37°C with vigorous shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

-

Induction and Amino Acid Addition:

-

To specifically label phenylalanine residues, supplement the culture with 3-F-Phe to a final concentration of 100-200 mg/L.

-

To achieve partial incorporation, a mixture of L-phenylalanine and 3-F-Phe can be added.

-

Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

-

-

Expression: Reduce the temperature to 18-25°C and continue to incubate the culture for 12-16 hours to allow for protein expression and incorporation of 3-F-Phe.

-

Harvesting and Purification: Harvest the cells by centrifugation. The expressed protein can then be purified using standard chromatography techniques.

Causality Behind Experimental Choices:

-

Minimal Media: The use of minimal media is crucial to prevent the de novo synthesis of L-phenylalanine by the bacteria, thereby maximizing the incorporation of the supplied 3-F-Phe.

-

Reduced Temperature: Lowering the temperature after induction slows down protein expression, which can improve protein folding and increase the efficiency of unnatural amino acid incorporation.

Mechanism II: The ¹⁹F NMR Handle - A Window into Protein Dynamics

The fluorine atom in 3-F-Phe serves as a highly sensitive NMR probe.[7] The ¹⁹F nucleus has a spin of 1/2, 100% natural abundance, and a large chemical shift dispersion, making it an excellent reporter of its local electronic environment.[7] Since fluorine is virtually absent in biological systems, ¹⁹F NMR spectra of proteins containing 3-F-Phe are free from background signals, allowing for the unambiguous observation of the labeled sites.[4]

Probing Conformational Changes and Ligand Binding

The chemical shift of the ¹⁹F nucleus in 3-F-Phe is exquisitely sensitive to changes in its surroundings.[8] This sensitivity can be exploited to monitor:

-

Protein Folding and Unfolding: Changes in the local environment during the folding process will be reflected in the ¹⁹F chemical shift.

-

Ligand Binding: The binding of substrates, inhibitors, or other molecules to a protein can induce conformational changes that are detected as shifts in the ¹⁹F NMR signal of a nearby 3-F-Phe residue.[9][10]

-

Protein-Protein Interactions: The formation of protein complexes can be monitored by observing changes in the ¹⁹F NMR spectrum of labeled proteins.

Visualization of the ¹⁹F NMR Workflow

Caption: Workflow for utilizing 3-F-Phe in ¹⁹F NMR studies.

Mechanism III: A Tool for Drug Discovery and a Potential Therapeutic

The unique properties of 3-F-Phe make it a valuable component in drug design and, in some cases, a therapeutic agent itself.[11]

Enhancing Pharmacokinetic Properties

Incorporating 3-F-Phe into peptide-based drugs can significantly improve their therapeutic potential.[3][12] The increased metabolic stability due to the strong C-F bond can lead to a longer circulating half-life.[1] Furthermore, the altered lipophilicity can enhance membrane permeability and bioavailability.[11]

Enzyme Inhibition

As a structural analog of L-phenylalanine, 3-F-Phe can act as a competitive inhibitor of enzymes that utilize phenylalanine as a substrate.[13][14] This has been explored in the context of inhibiting enzymes involved in neurotransmitter synthesis and other metabolic pathways.

Anticancer and Antimicrobial Activity

Derivatives of fluorophenylalanine have shown promise as anticancer and antimicrobial agents.[2][13] The mechanism often involves the disruption of essential metabolic pathways or the induction of apoptosis. For instance, some fluorophenylalanine derivatives have been shown to inhibit cholinesterases, enzymes relevant in neurodegenerative diseases.[13]

Quantitative Data Summary: Inhibitory Activity of Fluorophenylalanine Derivatives

| Compound Class | Target Enzyme | IC₅₀ Range (µM) | Reference |

| N-acetylated fluorophenylalanine-based amides and esters | Acetylcholinesterase (AChE) | 57.88 - 130.75 | [13] |

| N-acetylated fluorophenylalanine-based amides and esters | Butyrylcholinesterase (BChE) | 8.25 - 289.0 | [13] |

Future Perspectives and Conclusion

This compound continues to be a powerful and versatile tool in the arsenal of chemical biologists and drug developers. Its ability to be seamlessly integrated into biological systems while providing a unique spectroscopic and functional handle ensures its continued relevance in a wide range of applications. Future research will likely focus on expanding the genetic code to allow for the site-specific incorporation of 3-F-Phe and other unnatural amino acids with even greater precision, opening up new avenues for protein engineering and the development of novel therapeutics. The insights gained from studying the mechanism of action of this single-fluorine-atom-containing amino acid will undoubtedly continue to drive innovation at the interface of chemistry and biology.

References

-

Kratky, M., et al. (2017). Synthesis of readily available fluorophenylalanine derivatives and investigation of their biological activity. Bioorganic & Medicinal Chemistry, 25(7), 2217-2228. Available from: [Link]

-

Mehl, R. A., et al. (2003). Expansion of the genetic code: site-directed p-fluoro-phenylalanine incorporation in Escherichia coli. Journal of the American Chemical Society, 125(4), 935-939. Available from: [Link]

-

Jackson, J. C., et al. (2007). Site-specific incorporation of a (19)F-amino acid into proteins as an NMR probe for characterizing protein structure and reactivity. Journal of the American Chemical Society, 129(4), 846-847. Available from: [Link]

-

Al-Badran, S., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1056-1088. Available from: [Link]

-

University of Connecticut. Fluorine labeling of proteins for NMR studies. Available from: [Link]

-

Pomerantz, J. L., et al. (2012). Using 19F NMR to Probe Biological Interactions of Proteins and Peptides. ACS Chemical Biology, 7(10), 1634-1644. Available from: [Link]

-

Unterrainer, M., et al. (2021). Evaluation of 3-l- and 3-d-[18F]Fluorophenylalanines as PET Tracers for Tumor Imaging. Cancers, 13(23), 6032. Available from: [Link]

-

Cornish, V. W., et al. (2008). Fluorescent Biphenyl Derivatives of Phenylalanine Suitable for Protein Modification. Bioconjugate Chemistry, 19(7), 1484-1493. Available from: [Link]

-

Robertson, D. E., et al. (1989). Fluorescence and 19F NMR evidence that phenylalanine, 3-L-fluorophenylalanine and 4-L-fluorophenylalanine bind to the L-leucine specific receptor of Escherichia coli. Biochemical and Biophysical Research Communications, 162(1), 220-225. Available from: [Link]

-

Danielson, M. A., & Falke, J. J. (1996). Use of 19F NMR to probe protein structure and conformational changes. Annual Review of Biophysics and Biomolecular Structure, 25, 163-195. Available from: [Link]

-

Young, B. M., et al. (2021). Synthesis of Isotopically Labeled, Spin-Isolated Tyrosine and Phenylalanine for Protein NMR Applications. Organic Letters, 23(17), 6755-6759. Available from: [Link]

-

Arnstein, H. R., & Richmond, M. H. (1964). The utilization of p-fluorophenylalanine for protein synthesis by the phenylalanine-incorporation system from rabbit reticulocytes. Biochemical Journal, 91(2), 340-346. Available from: [Link]

-

PubChem. (2S)-2-amino-3-(3-fluorophenyl)propanoic acid. Available from: [Link]

-

Aerts, J., et al. (2008). Structure of fluorinated aromatic amino acids. 2-fluoro-L-phenylalanine... ResearchGate. Available from: [Link]

-

PubChem. 3-Fluorophenylalanine. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. The utilization of p-fluorophenylalanine for protein synthesis by the phenylalanine-incorporation system from rabbit reticulocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Expansion of the genetic code: site-directed p-fluoro-phenylalanine incorporation in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]

- 8. Site-specific incorporation of a (19)F-amino acid into proteins as an NMR probe for characterizing protein structure and reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Fluorescence and 19F NMR evidence that phenylalanine, 3-L-fluorophenylalanine and 4-L-fluorophenylalanine bind to the L-leucine specific receptor of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemimpex.com [chemimpex.com]

- 12. nbinno.com [nbinno.com]

- 13. Synthesis of readily available fluorophenylalanine derivatives and investigation of their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

A Theoretical and Computational Guide to 3-Fluoro-L-phenylalanine Incorporation in Protein Engineering

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the theoretical and computational methodologies used to study the incorporation of 3-Fluoro-L-phenylalanine (3-F-Phe) into proteins. We will delve into the core principles, practical applications, and step-by-step protocols that underpin our understanding of how this non-canonical amino acid influences protein structure, stability, and function.

Introduction: The Significance of this compound in Protein Science

This compound (3-F-Phe), a derivative of the essential amino acid L-phenylalanine, has emerged as a powerful tool in protein engineering and drug discovery.[1] The substitution of a hydrogen atom with a fluorine atom at the meta position of the phenyl ring introduces unique physicochemical properties without significantly altering the overall size of the side chain.[2] These properties include altered electronics of the aromatic ring and changes in hydrophobicity, which can be leveraged to modulate protein stability, enzyme activity, and protein-protein interactions.[3][4] The ability to site-specifically incorporate 3-F-Phe into proteins opens up new avenues for designing novel therapeutics and probing biological systems with enhanced precision.[5][6]

Theoretical and computational studies play a pivotal role in elucidating the molecular mechanisms that govern the incorporation of 3-F-Phe and its subsequent effects on protein behavior. These in silico approaches provide a level of detail that is often inaccessible through experimental methods alone, allowing us to predict and rationalize the consequences of this specific amino acid substitution.

Part 1: Theoretical Methodologies for Studying 3-F-Phe Incorporation

A multi-faceted computational approach is essential for a thorough understanding of 3-F-Phe incorporation. This typically involves a combination of quantum mechanics, molecular mechanics, and hybrid methods.

Quantum Mechanical (QM) Methods

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are indispensable for studying the electronic structure of 3-F-Phe and the chemical reactions involved in its incorporation.[7][8]

-

Applications of QM in 3-F-Phe Studies:

-

Electronic Properties: DFT can be used to calculate the electrostatic potential surface of 3-F-Phe, revealing how the electron-withdrawing fluorine atom alters the charge distribution of the aromatic ring.[9] This is crucial for understanding changes in cation-π interactions and other non-covalent interactions.

-

Reaction Mechanisms: QM methods are employed to model the aminoacylation reaction, where phenylalanyl-tRNA synthetase (PheRS) activates 3-F-Phe and attaches it to its cognate tRNA. These calculations can determine the transition state energies and reaction barriers, providing insights into the efficiency and fidelity of incorporation.

-

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are a cornerstone of computational structural biology, enabling the study of the dynamic behavior of proteins at an atomic level.[10][11]

-

Investigating the Impact of 3-F-Phe with MD:

-

Conformational Sampling: MD simulations can explore the conformational landscape of a protein containing 3-F-Phe, revealing how the substitution affects local side-chain packing and overall protein dynamics.[12]

-

Protein Stability: By performing simulations at different temperatures or in the presence of denaturants, MD can be used to assess the thermodynamic stability of the fluorinated protein compared to its wild-type counterpart.[13][14]

-

Solvation Effects: MD explicitly models the solvent, allowing for a detailed analysis of how the incorporation of the more hydrophobic 3-F-Phe alters the protein's interaction with water.

-

Hybrid QM/MM Methods

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a powerful compromise for studying large biomolecular systems, such as an enzyme-substrate complex. In this approach, the chemically reactive region (e.g., the active site of PheRS with 3-F-Phe and ATP) is treated with a high level of QM theory, while the rest of the protein and solvent are modeled using a more computationally efficient MM force field.

-

Advantages of QM/MM for 3-F-Phe Incorporation:

-

Accurate Energetics of Catalysis: QM/MM provides a more accurate description of the bond-breaking and bond-forming events during the aminoacylation reaction compared to pure MM methods.

-

Modeling the Enzyme Environment: The MM part of the calculation accounts for the influence of the protein environment on the reaction, including electrostatic interactions and steric constraints.

-

Part 2: Computational Insights into the Effects of 3-F-Phe Incorporation

Theoretical studies have provided valuable insights into the consequences of incorporating 3-F-Phe into proteins.

Interaction with Aminoacyl-tRNA Synthetases

Computational screening and modeling have been instrumental in understanding how PheRS recognizes and utilizes 3-F-Phe.[15] Virtual screening approaches, which dock potential non-canonical amino acid substrates into the active site of PheRS, can predict the likelihood of successful incorporation. These studies have shown that while 3-F-Phe is a substrate for the wild-type E. coli PheRS, its activation can be less efficient than that of the native phenylalanine.

Impact on Protein Structure and Dynamics

MD simulations have demonstrated that the incorporation of 3-F-Phe can have subtle but significant effects on protein structure and dynamics. The increased hydrophobicity of the fluorinated side chain can lead to tighter packing in the hydrophobic core, which can in turn enhance protein stability.[13][14] However, the altered electronics of the phenyl ring can also disrupt critical aromatic-aromatic or cation-π interactions, potentially leading to local unfolding or changes in protein function.

Thermodynamic Consequences of Incorporation

The fluorination of hydrophobic amino acid residues has been shown to be an effective strategy for increasing protein stability.[13] Theoretical studies have helped to elucidate the thermodynamic basis for this stabilization. The increased stability is often associated with a more favorable enthalpy of folding and a less favorable entropy of unfolding.[13] Free energy calculations, such as thermodynamic integration or free energy perturbation, can be used to quantitatively predict the change in protein stability (ΔΔG) upon 3-F-Phe incorporation.

Table 1: Representative Theoretical Data on Fluorinated Amino Acid Effects

| Computational Method | System Studied | Key Finding | Reference |

| Thermodynamics Calculations | Series of de novo designed proteins | Increased fluorine content correlates with increasingly unfavorable entropies of unfolding and changes in apolar solvent-accessible surface area. | [13] |

| DFT and IR Spectroscopy | Proton-bound phenylalanine dimers | Fluorination significantly reduces the electron density of the aromatic systems, leading to structural changes. | [9] |

| Virtual Screening | Phenylalanine derivatives and PheRS | A virtual screener can predict the recognition potential of non-canonical amino acids by aminoacyl-tRNA synthetases. | [15] |

| Molecular Dynamics | Pro-Phe-Phe and Hyp-Phe-Phe assemblies | The balance between hydrogen bonding and π-π stacking is altered by modifications to the phenylalanine ring. | [12] |

Part 3: Practical Guide to Performing Theoretical Studies

This section provides detailed, step-by-step methodologies for key computational experiments related to 3-F-Phe incorporation.

Experimental Protocol 1: Molecular Dynamics Simulation of a 3-F-Phe Containing Protein

-

System Preparation:

-

Obtain the crystal structure of the wild-type protein from the Protein Data Bank (PDB).

-

In a molecular modeling software (e.g., PyMOL, Chimera), mutate the desired phenylalanine residue to 3-F-Phe.

-

Generate the topology and parameter files for 3-F-Phe. This may require using a parameter generation tool like the antechamber module in AmberTools.

-

Solvate the protein in a water box (e.g., TIP3P water model) and add counter-ions to neutralize the system.

-

-

Energy Minimization:

-

Perform a series of energy minimization steps to relax the system and remove any steric clashes. This is typically done first with the protein held fixed and then with the entire system allowed to move.

-

-

Equilibration:

-

Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT) conditions.

-

Switch to constant pressure (NPT) conditions to allow the system density to equilibrate.

-

-

Production Run:

-

Run the simulation for the desired length of time (typically nanoseconds to microseconds) under NPT conditions.

-

-

Analysis:

-

Analyze the trajectory to calculate properties such as root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), radius of gyration, and to visualize conformational changes.

-

Mandatory Visualization 1: MD Simulation Workflow

Caption: Workflow for a typical molecular dynamics simulation of a protein with 3-F-Phe.

Experimental Protocol 2: QM/MM Study of the Aminoacylation Reaction

-

System Setup:

-

Start with a model of the PheRS active site containing 3-F-Phe and ATP, derived from a crystal structure or a docked model.

-

Define the QM region to include the atoms directly involved in the reaction (e.g., the carboxylate of 3-F-Phe, the α-phosphate of ATP, and the side chain of key catalytic residues).

-

The remainder of the protein and solvent are assigned to the MM region.

-

-

Geometry Optimization:

-

Perform a geometry optimization of the reactant state to obtain a stable starting structure.

-

-

Reaction Coordinate Scan:

-

Define a reaction coordinate that describes the progress of the reaction (e.g., the distance between the carboxylate oxygen of 3-F-Phe and the α-phosphorus of ATP).

-

Perform a series of constrained geometry optimizations at different points along the reaction coordinate to map out the potential energy surface.

-

-

Transition State Search:

-

Use the information from the reaction coordinate scan to locate the transition state structure.

-

Perform a transition state optimization and frequency calculation to confirm that the structure is a true transition state (i.e., has one imaginary frequency).

-

-

Energetics Calculation:

-

Calculate the energies of the reactants, transition state, and products to determine the activation energy and reaction energy.

-

Mandatory Visualization 2: QM/MM Partitioning Scheme

Caption: Schematic of a QM/MM partitioning for the aminoacylation of 3-F-Phe.

Part 4: Future Directions and Outlook

The field of theoretical and computational chemistry is continually evolving, and these advancements will further enhance our ability to study 3-F-Phe incorporation. The development of more accurate and efficient force fields, including polarizable force fields, will improve the reliability of MD simulations. Machine learning and artificial intelligence are also poised to revolutionize the field, with the potential to predict the effects of non-canonical amino acid incorporation with unprecedented speed and accuracy. The synergy between these advanced computational methods and ongoing experimental work will undoubtedly lead to a deeper understanding of the role of 3-F-Phe in protein science and pave the way for the design of next-generation proteins with novel functions.

References

-

Buer, B. C., de la Salud, B. P., & Mehl, R. A. (2012). Influence of fluorination on the thermodynamics of protein folding. PubMed. [Link]

- Warnke, S., et al. (2024). The impact of side-chain fluorination on proton-bound phenylalanine dimers: a cryogenic infrared spectroscopic study. MPG.PuRe.

-

Wang, N., et al. (2022). Computationally Assisted Noncanonical Amino Acid Incorporation. ACS Central Science. [Link]

- Welch, J. T., et al. (n.d.). The Effect of Fluorine-Containing Amino Acids on Protein Secondary Structure Stability. University of Rochester.

-

Buer, B. C., & Mehl, R. A. (n.d.). Influence of Fluorination on the Thermodynamics of Protein Folding. Scilit. [Link]

-

Hospital, A., et al. (2020). Molecular Dynamics Simulation of Proteins. PubMed. [Link]

-

Galles, J. D., et al. (2023). Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells. Nature Communications. [Link]

-

Pham, T. Q., et al. (2024). Controlling the incorporation of fluorinated amino acids in human cells and its structural impact. Protein Science. [Link]

- Smith, L. J., & Forester, T. R. (n.d.). Molecular dynamics simulations of peptide and protein systems. Mountain Scholar.

-

Al-Zoubi, R. M., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry. [Link]

-

Furter, R. (1998). Expansion of the genetic code: site-directed p-fluoro-phenylalanine incorporation in Escherichia coli. Protein Science. [Link]

-

Gazit, E. (2022). Molecular Dynamics Simulation Study of the Self-Assembly of Phenylalanine Peptide Nanotubes. PMC - NIH. [Link]

- Lebel, M., et al. (2022). Excited States Computation of Models of Phenylalanine Protein Chains: TD-DFT and Composite CC2/TD-DFT Protocols. Vide Leaf.

-

Wang, Y., et al. (n.d.). The quantitative pyrrole protection of l-phenylalanine/l-phenylalaninol in aqueous media and rationally updating the mechanisms of the Clauson-Kaas reaction through DFT study. RSC Publishing. [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Fluorophenylalanine. PubChem. [Link]

- Singh, S., & Singh, P. (n.d.). The Vibrational Spectroscopic studies and molecular property analysis of l-Phenylalanine using quantum chemical method.

- Barone, V., et al. (n.d.). Accurate Structures and Spectroscopic Parameters of Phenylalanine and Tyrosine in the Gas Phase: A Joint Venture of DFT and Composite Wave-Function Methods.

- Li, Y., et al. (n.d.). Molecular dynamics (MD) simulations of Pro-Phe-Phe and Hyp-Phe-Phe...

-

Arnstein, H. R. V., et al. (n.d.). The utilization of p-fluorophenylalanine for protein synthesis by the phenylalanine-incorporation system from rabbit reticulocytes. PMC - NIH. [Link]

-

Wang, Y. S., et al. (2014). Genetic Incorporation of Seven ortho-Substituted Phenylalanine Derivatives. ACS Chemical Biology. [Link]

- Ahmad, F. (n.d.).

-

Dill, K. A., & MacCallum, J. L. (2012). The Protein Folding Problem. PMC - PubMed Central. [Link]

-

van der Linden, W. A., et al. (2009). Incorporation of Fluorinated Phenylalanine Generates Highly Specific Inhibitor of Proteasome's Chymotrypsin-like Sites. Journal of Medicinal Chemistry. [Link]

-

National Center for Biotechnology Information. (n.d.). (2S)-2-amino-3-(3-fluorophenyl)propanoic acid. PubChem. [Link]

-

Grieser, R. J., et al. (2000). Fluorescence and 19F NMR evidence that phenylalanine, 3-L-fluorophenylalanine and 4-L-fluorophenylalanine bind to the L-leucine specific receptor of Escherichia coli. Protein Science. [Link]

- Widyaningtyas, S., et al. (2020).

-

Pimenta, A. C., et al. (n.d.). Modulation of Human Phenylalanine Hydroxylase by 3-Hydroxyquinolin-2(1H)-One Derivatives. NIH. [Link]

-

Hubbell, W. L., et al. (n.d.). Genetic Incorporation of the Unnatural Amino Acid p-Acetyl Phenylalanine into Proteins for Site-Directed Spin Labeling. PMC - NIH. [Link]

Sources

- 1. (2S)-2-amino-3-(3-fluorophenyl)propanoic acid | C9H10FNO2 | CID 716315 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Fluorophenylalanine | C9H10FNO2 | CID 9976 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]

- 4. Incorporation of Fluorinated Phenylalanine Generates Highly Specific Inhibitor of Proteasome’s Chymotrypsin-like Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Expansion of the genetic code: site-directed p-fluoro-phenylalanine incorporation in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The quantitative pyrrole protection of l-phenylalanine/l-phenylalaninol in aqueous media and rationally updating the mechanisms of the Clauson-Kaas reaction through DFT study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Accurate Structures and Spectroscopic Parameters of Phenylalanine and Tyrosine in the Gas Phase: A Joint Venture of DFT and Composite Wave-Function Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pure.mpg.de [pure.mpg.de]

- 10. Molecular Dynamics Simulation of Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mountainscholar.org [mountainscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. Influence of fluorination on the thermodynamics of protein folding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scilit.com [scilit.com]

- 15. pubs.acs.org [pubs.acs.org]